

# Quantitative Profile of the Glucuronidation Pathway

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Ertugliflozin

CAS No.: 1210344-57-2

Cat. No.: S002102

[Get Quote](#)

The table below summarizes the fractional contributions of UGT and CYP enzymes to **ertugliflozin's** clearance, based on in vitro and human mass balance studies [1] [2] [3].

| Enzyme/Pathway                     | Fraction of Metabolism ( $f_m$ ) | Contribution to Systemic Clearance | Key Metabolite(s) Formed                      |
|------------------------------------|----------------------------------|------------------------------------|-----------------------------------------------|
| <b>Overall Glucuronidation</b>     | ~86% [1] [3]                     | ~86% [2]                           | Inactive O-glucuronides                       |
| <b>UGT1A9</b>                      | 70% - 81% [1] [2]                | ~70% [2]                           | Major: 3-O- $\beta$ -glucuronide (M5c) [2]    |
| <b>UGT2B7 / UGT2B4</b>             | 16% - 19% [1] [2]                | ~16% [2]                           | Minor: 2-O- $\beta$ -glucuronide (M5a) [2]    |
| <b>Overall Oxidation (CYP)</b>     | ~12% [1] [3]                     | ~12% [2]                           | Monohydroxylated (M1, M3), des-ethyl (M2) [2] |
| <b>CYP3A4</b>                      | --                               | ~10% [2]                           | --                                            |
| <b>Renal Excretion (unchanged)</b> | --                               | ~2% [1] [3]                        | --                                            |

## Experimental Evidence and Methodologies

The quantitative profile of **ertugliflozin**'s metabolism was established through standard in vitro phenotyping techniques.

- **Enzyme Kinetics in HLM and Recombinant UGTs:** Studies characterized the kinetics of the two primary glucuronide metabolites (M5c and M5a) in Human Liver Microsomes (HLMs) and recombinant UGT systems. The results showed a much higher intrinsic clearance ( $CL_{int}$ ) for the formation of the M5c metabolite compared to M5a, indicating UGT1A9 is the high-affinity, high-capacity pathway [2].
- **Chemical Inhibition in HLMs:** To phenotype the enzyme contributions, HLM incubations with **ertugliflozin** were conducted with selective chemical inhibitors:
  - **Digoxin** and **tranilast** (UGT1A9 inhibitors) led to an average reduction in glucuronidation  $CL_{int}$  of ~81% [2].
  - **16 $\beta$ -phenyllongifolol** (UGT2B7/UGT2B4 inhibitor) led to an ~19% reduction in  $CL_{int}$  [2].
- **Recombinant Enzyme Scaling:** Kinetic parameters ( $K_m$  and  $V_{max}$ ) were determined using recombinant UGT enzymes. The fraction of metabolism ( $f_m$ ) was scaled using Relative Activity Factors, confirming UGT1A9 as the major enzyme ( $f_m \sim 0.86$ ) and UGT2B7 as a minor contributor ( $f_m \sim 0.14$ ) [2].

## Metabolic Pathway and Clinical Implications

The metabolic fate of **ertugliflozin** can be visualized as a primary flow through UGT-mediated conjugation.



Click to download full resolution via product page

This metabolic profile has several key clinical implications:

- **Drug-Drug Interaction (DDI) Risk:** As UGT1A9 is the dominant clearance pathway, co-administration with potent UGT1A9 inhibitors (e.g., mefenamic acid) may increase **ertugliflozin** exposure. PBPK modeling predicts an area under the curve ratio (AUCR) of 1.51 when co-administered with mefenamic acid [1]. However, clinically significant interactions with CYP inhibitors are not expected due to the minor role of oxidative metabolism [1].
- **Lack of Clinically Relevant Interactions with Common Therapies:** DDI studies have confirmed that **ertugliflozin** can be co-administered with metformin, sitagliptin, glimepiride, and simvastatin without any clinically meaningful pharmacokinetic interactions [3] [4].
- **Utility of Model-Informed Drug Development (MIDD):** The UGT metabolic profile was successfully incorporated into PBPK models to predict DDIs, supporting regulatory submissions and obviating the need for specific clinical DDI studies [1] [5].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Physiologically-Based Pharmacokinetic Modeling of the ... [pmc.ncbi.nlm.nih.gov]
2. In Vitro Characterization of Ertugliflozin Metabolism by ... [pubmed.ncbi.nlm.nih.gov]
3. Assessment of the Drug Interaction Potential of Ertugliflozin ... [pmc.ncbi.nlm.nih.gov]
4. Overview of the Clinical Pharmacology of Ertugliflozin, a ... [link.springer.com]
5. End-to-end application of model-informed drug development ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Quantitative Profile of the Glucuronidation Pathway]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b002102#ertugliflozin-ugt1a9-ugt2b7-glucuronidation-pathway>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)